5-{[3-(Hexyloxy)-4-propoxyphenyl]methyl}pyrimidine-2,4-diamine
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Overview
Description
5-{[3-(Hexyloxy)-4-propoxyphenyl]methyl}pyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(Hexyloxy)-4-propoxyphenyl]methyl}pyrimidine-2,4-diamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a multi-step process involving the condensation of appropriate precursors such as amidines and ketones.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{[3-(Hexyloxy)-4-propoxyphenyl]methyl}pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
5-{[3-(Hexyloxy)-4-propoxyphenyl]methyl}pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe for studying biological processes involving pyrimidine derivatives.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{[3-(Hexyloxy)-4-propoxyphenyl]methyl}pyrimidine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme involved in the biosynthesis of nucleotides . This inhibition can lead to the disruption of cellular processes and has potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Trimethoprim: An aminopyrimidine antibiotic with a similar pyrimidine-2,4-diamine structure.
Piritrexim: A dihydrofolate reductase inhibitor with a pyrimidine core.
Uniqueness
5-{[3-(Hexyloxy)-4-propoxyphenyl]methyl}pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hexyloxy and propoxyphenyl groups differentiates it from other pyrimidine derivatives and may enhance its binding affinity and selectivity for certain molecular targets.
Properties
CAS No. |
650606-36-3 |
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Molecular Formula |
C20H30N4O2 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
5-[(3-hexoxy-4-propoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H30N4O2/c1-3-5-6-7-11-26-18-13-15(8-9-17(18)25-10-4-2)12-16-14-23-20(22)24-19(16)21/h8-9,13-14H,3-7,10-12H2,1-2H3,(H4,21,22,23,24) |
InChI Key |
IRPRUHSICYVWIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=CC(=C1)CC2=CN=C(N=C2N)N)OCCC |
Origin of Product |
United States |
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